molecular formula C8H6ClN3OS B6634209 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole

2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole

Cat. No. B6634209
M. Wt: 227.67 g/mol
InChI Key: DALCQKJGXFNTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various areas of study, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole is not fully understood, but it is believed to act by inhibiting various cellular signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole is able to induce cell death in cancer cells. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit cell growth. Additionally, it has been shown to modulate the immune system by inhibiting the production of inflammatory cytokines. In animal studies, it has been shown to have anti-inflammatory effects and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole in lab experiments is its ability to inhibit specific cellular signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various cellular processes. Additionally, the synthesis method for 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole has been optimized for high yield and purity, making it a reliable compound for research purposes. One limitation of using 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole. One area of study could be its use as a potential therapeutic agent for the treatment of cancer. Further studies could investigate its efficacy in different types of cancer and in combination with other therapies. Additionally, studies could investigate its potential as an anti-inflammatory agent and its ability to modulate the immune system. Finally, studies could investigate the potential for developing derivatives of 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole involves the reaction of 5-chloro-2-hydrazinylpyrazine with 2-bromoacetic acid methyl ester in the presence of a base. The resulting product is then treated with thionyl chloride and potassium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole for research purposes.

Scientific Research Applications

2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole has been studied for its potential applications in various areas of scientific research. One area of study has been its use as a potential therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, 2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.

properties

IUPAC Name

2-[(5-chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-7-4-11-6(3-12-7)5-14-8-10-1-2-13-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALCQKJGXFNTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)SCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.